molecular formula C20H40OSi B13842951 tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane

tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane

Cat. No.: B13842951
M. Wt: 324.6 g/mol
InChI Key: WOGYIJULFHBABD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane can be synthesized through a multi-step process involving the reaction of tert-butyldimethylsilyl chloride with tetradec-5-yn-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyldimethyl(tetradec-5-yn-1-yloxy)silane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild acidic or basic conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane can be compared with other silyl-protected compounds such as:

    tert-Butyldimethylsilyl chloride: Used for similar protection purposes but lacks the alkyne functionality.

    Trimethylsilyl chloride: Another common silyl-protecting group, but with different steric and electronic properties.

    Triisopropylsilyl chloride: Provides greater steric hindrance compared to tert-butyldimethylsilyl groups.

The uniqueness of this compound lies in its combination of the tert-butyldimethylsilyl protecting group with an alkyne functionality, making it versatile for various synthetic applications.

Properties

Molecular Formula

C20H40OSi

Molecular Weight

324.6 g/mol

IUPAC Name

tert-butyl-dimethyl-tetradec-5-ynoxysilane

InChI

InChI=1S/C20H40OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(5,6)20(2,3)4/h7-13,16-19H2,1-6H3

InChI Key

WOGYIJULFHBABD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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